molecular formula C16H18N6O4 B10821138 Resomelagon acetate CAS No. 1809420-72-1

Resomelagon acetate

Cat. No.: B10821138
CAS No.: 1809420-72-1
M. Wt: 358.35 g/mol
InChI Key: FIESOFUABUPMMH-WAJHRQJSSA-N
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Description

AP1189 is a novel, orally available, biased melanocortin receptor agonist. It has been developed to target melanocortin receptors type 1 and type 3, which are expressed on various immune cells such as neutrophils and macrophages. The compound is designed to mimic the body’s natural anti-inflammatory mechanisms, making it a promising candidate for treating conditions associated with hyper-inflammation, such as rheumatoid arthritis, idiopathic membranous nephropathy, and acute respiratory distress syndrome related to COVID-19 .

Preparation Methods

The synthetic routes and reaction conditions for AP1189 involve the use of specific reagents and catalysts to achieve the desired chemical structure. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for AP1189 are designed to ensure high purity and yield, with stringent quality control measures in place to maintain consistency and safety .

Chemical Reactions Analysis

AP1189 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its active form. The major products formed from these reactions are intermediates that are further processed to yield the final compound .

Scientific Research Applications

AP1189 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of melanocortin receptor activation and its effects on immune cells. In biology, AP1189 is utilized to investigate the role of melanocortin receptors in inflammation and immune response. In medicine, the compound is being developed as a potential treatment for rheumatoid arthritis, idiopathic membranous nephropathy, and acute respiratory distress syndrome related to COVID-19. Additionally, AP1189 has applications in the pharmaceutical industry, where it is used in the development of new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of AP1189 involves the selective activation of melanocortin receptors type 1 and type 3. These receptors are located on various immune cells, including macrophages and neutrophils. Upon activation, AP1189 promotes the resolution of inflammation by inhibiting pro-inflammatory pathways and stimulating pro-resolving pathways. This leads to the reduction of neutrophil recruitment, inhibition of pro-inflammatory cytokine release, and stimulation of macrophage efferocytosis and phagocytosis, resulting in the clearance of cellular debris in hyper-inflamed tissues .

Comparison with Similar Compounds

AP1189 is unique compared to other melanocortin receptor agonists due to its biased agonism, which allows it to selectively activate specific signaling pathways while minimizing unwanted side effects. Similar compounds include traditional melanocortin receptor agonists that do not exhibit biased agonism and may have broader effects on melanocortin receptors. The uniqueness of AP1189 lies in its ability to induce specific anti-inflammatory and pro-resolving effects without triggering melanogenic effects, making it a safer and more targeted therapeutic option .

Properties

CAS No.

1809420-72-1

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

acetic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine

InChI

InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9+;

InChI Key

FIESOFUABUPMMH-WAJHRQJSSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-]

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-]

Origin of Product

United States

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